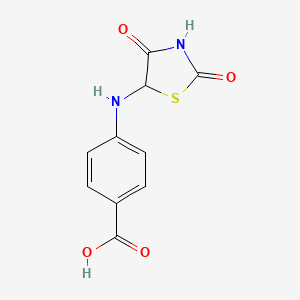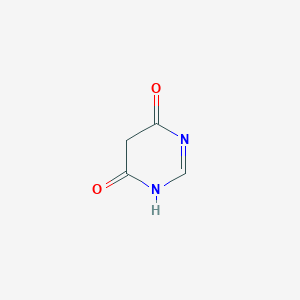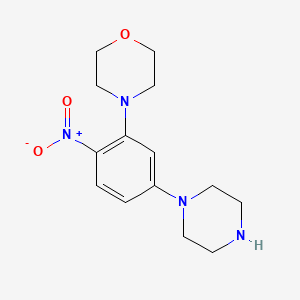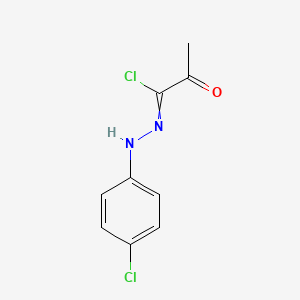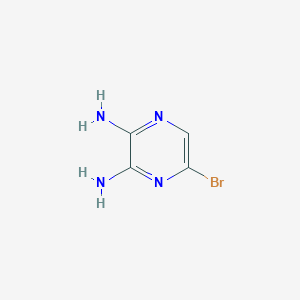
5-Bromopyrazine-2,3-diamine
概要
説明
5-Bromopyrazine-2,3-diamine is an organic compound with the molecular formula C4H5BrN4 and a molecular weight of 189.01 g/mol . It is a derivative of pyrazine, characterized by the presence of bromine and amino groups at the 5th and 2nd, 3rd positions, respectively. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its versatile reactivity.
作用機序
Target of Action
5-Bromopyrazine-2,3-diamine is a chemical compound with the empirical formula C4H5BrN4 It is known that the compound’s structure, which includes bromine and amine groups, allows it to interact with various biological targets .
Mode of Action
The bromine atom could potentially undergo nucleophilic substitution reactions, while the amine groups could engage in hydrogen bonding or act as a base .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability
Result of Action
Its potential to interact with various biological targets suggests that it could have diverse effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the protonation state of the amine groups, potentially influencing the compound’s reactivity. Additionally, the presence of other molecules could impact the compound’s stability and interactions with its targets .
生化学分析
Biochemical Properties
5-Bromopyrazine-2,3-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins and other biomolecules, potentially altering their structure and function. These interactions are crucial for understanding the compound’s role in biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the type of cells involved. In certain cell types, this compound has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, resulting in altered cellular responses. These effects are particularly relevant in the context of cancer research, where modulation of cell signaling pathways can impact tumor growth and progression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are critical for understanding how the compound affects cellular function and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell viability and metabolic activity. These temporal effects are important for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular responses. In some cases, high doses of this compound have been associated with toxic or adverse effects, such as tissue damage or organ dysfunction. Understanding the dosage-dependent effects of this compound is crucial for evaluating its potential therapeutic applications and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. One key enzyme involved in the metabolism of this compound is cytochrome P450, which catalyzes the oxidation of this compound to produce metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. The study of these metabolic pathways is essential for understanding the compound’s pharmacokinetics and potential effects on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its activity and function, as well as its interactions with other biomolecules. Understanding the transport and distribution mechanisms of this compound is important for elucidating its role in cellular processes .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For example, this compound may be localized to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular respiration and energy production. The localization of this compound within cells is critical for understanding its activity and function in different cellular contexts .
準備方法
Synthetic Routes and Reaction Conditions: 5-Bromopyrazine-2,3-diamine can be synthesized through several methods. One common approach involves the reduction of 2-amino-3-nitro-5-bromopyrazine using stannous chloride . Another method includes the reaction of this compound with triethyl orthoformate under reflux conditions .
Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to achieve efficient production.
化学反応の分析
Types of Reactions: 5-Bromopyrazine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: Halogen substitution reactions are common, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Stannous chloride is frequently used as a reducing agent.
Substitution: Reagents like sodium hydroxide and various halides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of halogenated derivatives.
科学的研究の応用
5-Bromopyrazine-2,3-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
類似化合物との比較
2,3-Diamino-5-bromopyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
2-Amino-5-bromopyrazine: Lacks the second amino group at the 3rd position.
3-Bromo-2,5-diaminopyridine: Similar structure with different positioning of the amino groups.
Uniqueness: 5-Bromopyrazine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of both bromine and amino groups at strategic positions makes it a versatile intermediate in various chemical syntheses and applications.
特性
IUPAC Name |
5-bromopyrazine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4/c5-2-1-8-3(6)4(7)9-2/h1H,(H2,6,8)(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYAUFLEMLTQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=N1)N)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378131 | |
| Record name | 5-bromopyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89123-58-0 | |
| Record name | 5-bromopyrazine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Diamino-5-bromopyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main use of 5-Bromopyrazine-2,3-diamine in the context of the presented research?
A1: The research article describes the use of this compound as a starting material for synthesizing various heterocyclic compounds. [] These compounds, specifically 1H-imidazo[4,5-b]pyrazines and 6-substituted pyrazino[2,3-b]pyrazines, were being investigated for their potential to amplify the activity of the antitumor antibiotic phleomycin. []
Q2: How successful were the synthesized compounds in amplifying the activity of phleomycin?
A2: The research primarily focused on the synthesis and characterization of the novel compounds. While the 1H-imidazo[4,5-b]pyrazines were tested for their ability to amplify phleomycin activity, they only showed slight activity. [] Further research would be needed to explore the structure-activity relationship and potentially enhance their activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



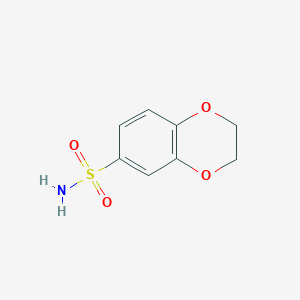
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1303564.png)

![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1303582.png)
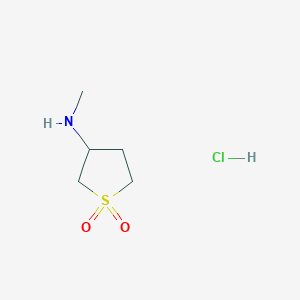

![1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303591.png)
![1-Pyridin-3-yl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303595.png)
![1-(3,4,5-Trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1303596.png)
